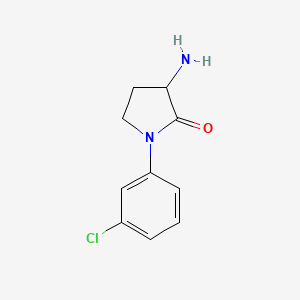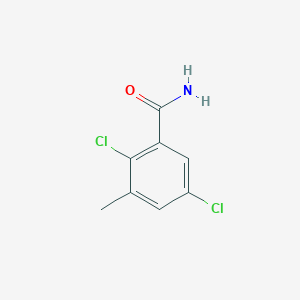
3-Amino-1-(3-Chlorophenyl)pyrrolidin-2-on
Übersicht
Beschreibung
“3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one” is a chemical compound with the molecular formula C10H11ClN2O and a molecular weight of 210.66 . It is used for research purposes .
Synthesis Analysis
The synthesis of pyrrolidin-2-one derivatives, which includes “3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one”, can be achieved through various synthetic strategies. These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
“3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one” is used in the preparation of conformationally restricted inhibitors of angiotensin-converting enzyme. It is also used in the preparation of 2-aminoquinolines as melanin concentrating hormone receptor (MCH-1R) antagonists .Wissenschaftliche Forschungsanwendungen
Antiepileptische Forschung
Diese Verbindung wurde auf ihr Potenzial für die Anwendung in der Antiepilepsietherapie untersucht. Die Forschung deutet darauf hin, dass sie mit Ionenkanälen interagieren kann, die für die Entwicklung und Behandlung von Epilepsie von entscheidender Bedeutung sind .
Schmerzlindernde Wirkung
Studien haben auch die schmerzlindernden Eigenschaften dieser Verbindung untersucht, was sie zu einem Kandidaten für die Entwicklung neuer Schmerzmittel machen könnte .
Analyse der chemischen Eigenschaften
Die chemischen Eigenschaften von 3-Amino-1-(3-Chlorophenyl)pyrrolidin-2-on, wie z. B. Schmelzpunkt, Siedepunkt und Molekulargewicht, sind für ihre Anwendung in verschiedenen Forschungsbereichen, einschließlich Materialwissenschaften und chemischer Synthese, unerlässlich .
Antimikrobielle Wirksamkeit
Einige Derivate von Pyrrolidinon haben antimikrobielle Wirkungen gegen häufige Krankheitserreger wie Staphylococcus aureus, Escherichia coli und Candida albicans gezeigt, was auf potenzielle Anwendungen in der antimikrobiellen Forschung hindeutet .
Molekular-Docking-Studien
Die Struktur der Verbindung wurde in Molekular-Docking-Studien verwendet, um ihre Interaktion mit biologischen Zielstrukturen zu untersuchen, was für die Prozesse der Wirkstoffentwicklung und -entdeckung von grundlegender Bedeutung ist .
Bioverfügbarkeits- und Löslichkeitsstudien
Die Löslichkeit und Bioverfügbarkeit dieser Verbindung sind kritische Parameter in der pharmazeutischen Forschung und beeinflussen die Formulierung und Verabreichungsstrategien von Arzneimitteln .
Für detailliertere Informationen oder zusätzliche Anwendungen können Sie sich gerne an uns wenden!
MDPI - Synthese, Antiepileptische und schmerzlindernde Wirkung ChemicalBook - this compound BLD Pharm - 1250022-31-1 Chemsrc - 1-(3-aminophenyl)pyrrolidin-2-on Springer - Biologische Bedeutung von Pyrrolon und Pyrrolidinon
Biochemische Analyse
Biochemical Properties
3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .
Cellular Effects
The effects of 3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one on different cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, further influencing cellular functions. The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a biochemical tool for studying molecular pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies can provide insights into its sustained effects on cellular processes.
Dosage Effects in Animal Models
The effects of 3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it may cause toxic or adverse effects. Studies have identified threshold effects, where the compound’s impact shifts from beneficial to harmful, highlighting the importance of dosage optimization in research .
Transport and Distribution
The transport and distribution of 3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one within cells and tissues are essential for understanding its biochemical effects. The compound may interact with specific transporters or binding proteins, influencing its localization and accumulation within cells. These interactions can affect the compound’s activity and function, providing insights into its potential therapeutic applications .
Eigenschaften
IUPAC Name |
3-amino-1-(3-chlorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-7-2-1-3-8(6-7)13-5-4-9(12)10(13)14/h1-3,6,9H,4-5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMDDEDHCSXWCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine](/img/structure/B1530061.png)












